苏氨酰-缬氨酸

描述

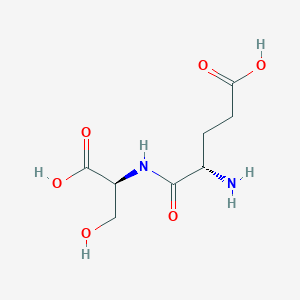

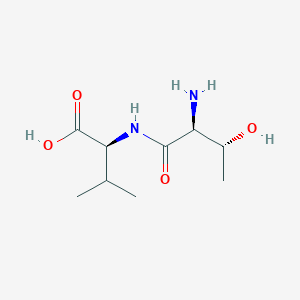

Threonyl-valine is a dipeptide composed of threonine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism . Threonyl-tRNA synthetase, also referred to as TRS, is an aminoacyl-tRNA synthetase that catalyzes the aminoacylation of tRNA by transferring threonine .

Synthesis Analysis

Threonyl-valine can be synthesized using both trifluoroacetyl and tert-butoxycarbonyl protecting groups . The synthesis of threonyl-valine has been reported in the context of the actinomycin synthetase system .Molecular Structure Analysis

The molecular formula of Threonyl-valine is C9H18N2O4 . Its average mass is 218.250 Da and its monoisotopic mass is 218.126663 Da .Chemical Reactions Analysis

Threonyl-tRNA synthetase (TRS) is an aminoacyl-tRNA synthetase that catalyzes the aminoacylation of tRNA by transferring threonine . In addition to an essential role in translation, TRS was extracellularly detected in autoimmune diseases and also exhibited pro-angiogenetic activity .科学研究应用

肉鸡日粮中的苏氨酸

苏氨酸 (Thr) 是一种必需氨基酸,对肉鸡的生长性能和健康至关重要,影响肠道形态、免疫力和胴体特征。高于目前推荐水平的膳食苏氨酸水平可以增加体重增加、饲料转化率、改善肠道健康和增强免疫系统 (Qaisrani 等人,2018).

鱼蛋白水解物的降压活性

鱼蛋白水解物 (FPH) 富含生物活性肽,包括精氨酸、缬氨酸和亮氨酸等氨基酸,这些氨基酸已显示出潜在的降压活性。这些肽表现出血管紧张素转换酶 - I 抑制活性,表明它们作为降压剂的治疗潜力 (Yathisha U.G. 等人,2019).

丙戊酸在癫痫治疗中的作用

丙戊酸是一种支链脂肪酸,由于其对神经组织的影响,包括调节 GABA 能功能和谷氨酸/NMDA 抑制,对治疗各种类型的癫痫发作有效。其广泛的临床活性部分归因于其对氨基酸代谢和神经递质途径的影响 (Löscher, 2002).

代谢组学在药用植物抗糖尿病活性中的作用

代谢组学研究已经确定了潜在的生物标记物,并描述了糖尿病中的代谢紊乱,包括缬氨酸、亮氨酸和异亮氨酸等氨基酸代谢途径的改变。这项研究突出了草药在影响这些途径中的作用,提供了对它们对抗糖尿病作用机制的见解 (Hasanpour 等人,2020).

仔猪对缬氨酸的需求

缬氨酸是另一种必需的支链氨基酸,对仔猪的最佳生长和健康至关重要。研究表明,标准回肠可消化缬氨酸与赖氨酸的膳食比例应在 63.0% 至 64.5% 之间,这表明缬氨酸在猪营养中的重要性 (Yi Meng-xi, 2014).

作用机制

Target of Action

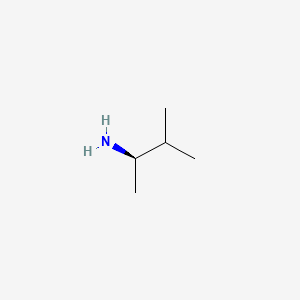

Threonyl-valine is a dipeptide composed of threonine and valine . The primary target of threonyl-valine is the valyl-tRNA synthetase (ValRS) . ValRS is an enzyme that plays a crucial role in protein synthesis by attaching the appropriate amino acids to their corresponding tRNA molecules .

Mode of Action

Threonyl-valine interacts with its target, ValRS, through a process known as the “double sieve” mechanism . This mechanism allows ValRS to discriminate between similar amino acids, ensuring the correct amino acid is attached to its corresponding tRNA . The editing domain of ValRS is known to deacylate or edit misformed Thr-tRNAVal . The threonyl moiety and A76 of Thr-tRNAVal are recognized by the Lys-270, Thr-272, and Asp-279 side chains and by the Phe-264 side chain, respectively, of the ValRS editing domain .

Biochemical Pathways

The biochemical pathway primarily affected by threonyl-valine involves the aminoacylation of tRNA , a critical step in protein synthesis . This process involves the attachment of the appropriate amino acid to its corresponding tRNA molecule, which is then used to synthesize proteins based on the genetic code in mRNA .

Result of Action

The action of threonyl-valine results in the accurate translation of the genetic code during protein synthesis . By interacting with ValRS, threonyl-valine ensures that the correct amino acid is attached to its corresponding tRNA, thereby maintaining the fidelity of protein synthesis .

Action Environment

The action of threonyl-valine, like other biochemical processes, can be influenced by various environmental factors. For instance, the presence of zinc ions in the active site of threonyl-tRNA synthetase plays a crucial role in threonine recognition . Furthermore, factors such as pH, temperature, and the presence of other molecules can also affect the activity and stability of the enzymes involved in this process .

属性

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-4(2)7(9(14)15)11-8(13)6(10)5(3)12/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHWEVXPLJBEOZ-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

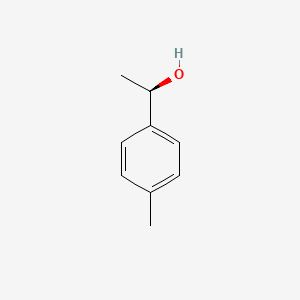

CC(C)C(C(=O)O)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

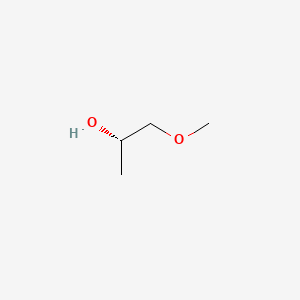

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Threonyl-valine | |

CAS RN |

99032-17-4 | |

| Record name | Threonylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

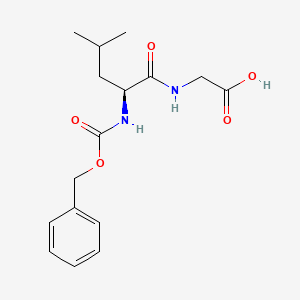

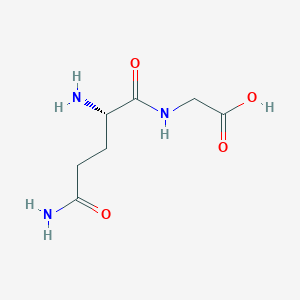

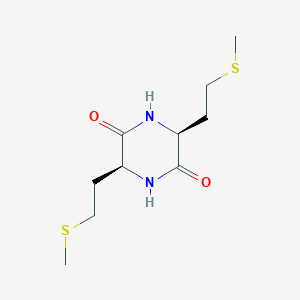

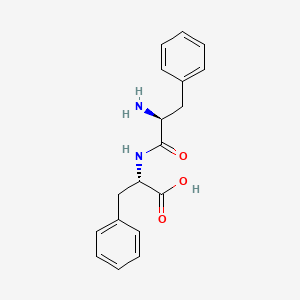

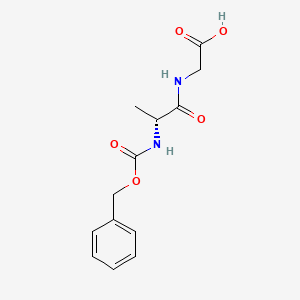

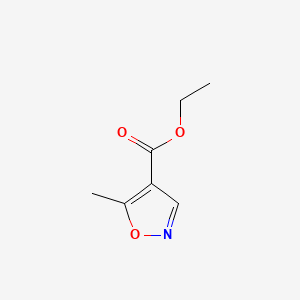

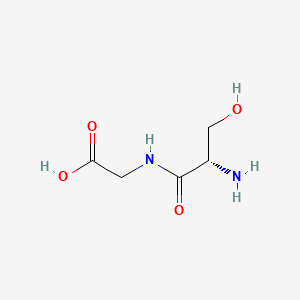

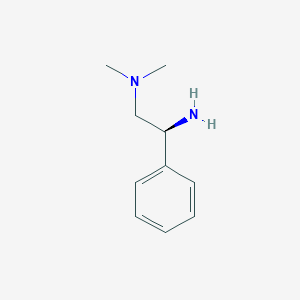

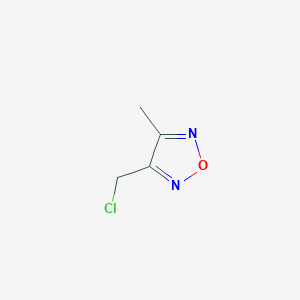

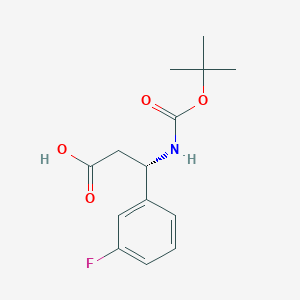

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。